![molecular formula C12H20O6 B13851592 [(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol is a complex organic compound characterized by its unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol typically involves multi-step organic reactions. Common starting materials may include dioxolane derivatives and furan compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. Optimization of reaction parameters such as concentration, temperature, and pressure is crucial to achieve high efficiency and purity.
化学反応の分析
Types of Reactions
[(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents.
Reduction: Reduction to alcohols or hydrocarbons using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
科学的研究の応用
[(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which [(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and influencing gene expression.
類似化合物との比較
[(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol can be compared with other spiro compounds, such as spiro[cyclohexane-1,2’-oxirane] and spiro[1,3-dioxolane-4,4’-piperidine]
Conclusion
[(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol is a compound of significant interest due to its unique structure and potential applications in various scientific fields
特性
分子式 |
C12H20O6 |
|---|---|
分子量 |
260.28 g/mol |
IUPAC名 |
[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol |
InChI |
InChI=1S/C12H20O6/c1-10(2)14-6-12(18-10)9-8(7(5-13)15-12)16-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7-,8+,9+,12+/m1/s1 |
InChIキー |
KKYWZUFDUCTWSE-ARHDFHRDSA-N |
異性体SMILES |
CC1(OC[C@]2(O1)[C@@H]3[C@H]([C@H](O2)CO)OC(O3)(C)C)C |
正規SMILES |
CC1(OCC2(O1)C3C(C(O2)CO)OC(O3)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


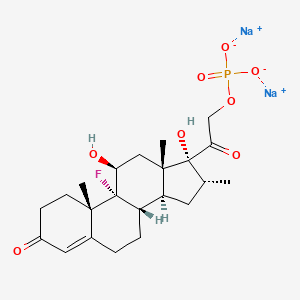
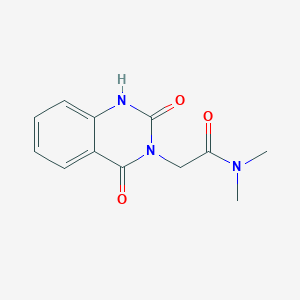

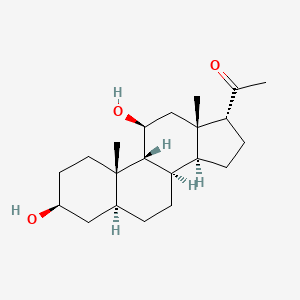
![tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate](/img/structure/B13851530.png)


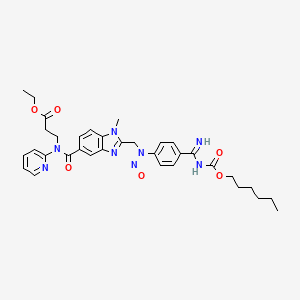
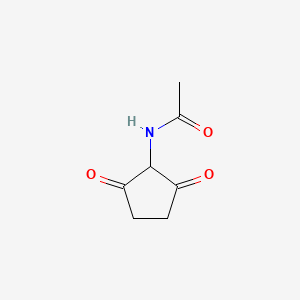

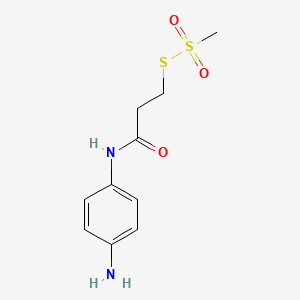

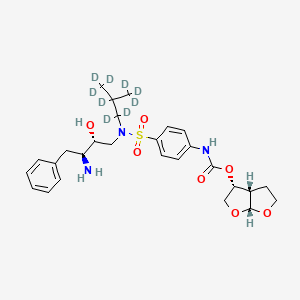
![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)
